molecular formula C12H18N2O B3050036 2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol CAS No. 23176-67-2

2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol

Cat. No. B3050036
CAS RN: 23176-67-2
M. Wt: 206.28 g/mol
InChI Key: IYQAULQBUDUAMP-LBPRGKRZSA-N
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Description

2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol is a chemical compound . It is a type of chemical entity and a subclass of a chemical compound . Its mass is 206.2846 dalton .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Scientific Research Applications

  • Chemical Protection and Polymer Synthesis : 2-(Pyridin-2-yl)ethanol has been shown to be an effective protecting group for methacrylic acid, which can be chemically or thermally removed after polymerization. This property makes it useful for polymer chemistry, specifically in the synthesis and modification of polymers like poly(methacrylic acid) (Elladiou & Patrickios, 2012).

  • Ligand Synthesis and Metal Complexation : Compounds similar to 2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol have been utilized in the synthesis of ligands for metal complexation. For instance, reactions involving aminoethylaminoethanol and pyridine-2-carbaldehyde have led to the formation of ligands that successfully complex with metals like copper and cadmium, which are characterized by X-ray diffraction, NMR spectroscopy, and other techniques (Mardani et al., 2019).

  • Catalysis in Polymerization Processes : N-cycloalkyl and N-piperidinyl substituted pyridine and quinoline derivatives have been employed in the synthesis of palladium(II) complexes. These complexes show significant catalytic activity in the polymerization of methyl methacrylate, a process important for producing certain types of plastics and resins (Kim et al., 2014).

  • Synthesis of Optically Active Compounds : In pharmaceutical and medicinal chemistry, enantiomerically pure compounds are crucial. One such example is the synthesis of (R)-1-(pyridin-3-yl)-2-aminoethanol, a key moiety in beta3-adrenergic receptor agonists. This synthesis involves a kinetic resolution process using specific lipases (Perrone et al., 2006).

  • Complex Formation and Crystallography : The reaction of aminoethylaminoethanol with pyridine-2-carbaldehyde leads to the formation of novel imidazo[1,5-a]pyridine derivatives, which are further complexed with cadmium chloride. These complexes are characterized using crystallography, showing potential applications in material science and coordination chemistry (Hakimi et al., 2012).

properties

IUPAC Name

2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-9-8-14-7-2-1-5-12(14)11-4-3-6-13-10-11/h3-4,6,10,12,15H,1-2,5,7-9H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQAULQBUDUAMP-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@@H](C1)C2=CN=CC=C2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350082
Record name 2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23176-67-2
Record name 2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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